
all-trans-Nonaprenyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonaprenyl diphosphate is a polyprenol diphosphate compound having nine prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.
Wissenschaftliche Forschungsanwendungen
Enzyme Mechanisms and Biochemical Reactions
All-trans-Nonaprenyl diphosphate is involved in the mechanisms of various prenyltransferases, such as cis- and trans-prenyltransferases. Octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs), for instance, catalyze reactions of farnesyl diphosphate (FPP) with isopentenyl diphosphate (IPP), generating products with trans- and cis-double bonds. Different reaction mechanisms are observed for these enzymes, despite using the same substrates (Lu, Liu, & Liang, 2009).
Drug Discovery and Enzyme Inhibition
Trans-prenyltransferases such as C40 octaprenyl diphosphate synthase (OPPS) are important targets for drug discovery. A fluorescent analogue of FPP, MANT-O-GPP, has been used as an alternative substrate to investigate the inhibitory mechanism of drugs like zoledronate, which targets human FPPS and possibly GGPPS (Teng, Hsu, Chang, Lin, & Liang, 2016).
Mycobacterium Tuberculosis Research
In Mycobacterium tuberculosis, enzymes like Rv1086 and Rv2361c synthesize decaprenyl phosphate (C(50)) from isopentenyl diphosphate and E-geranyl diphosphate, playing a critical role in the biosynthesis of essential mycobacterial cell wall components. This pathway is a potential therapeutic target (Wang, Dong, McNeil, Kaur, Mahapatra, Crick, & Naismith, 2008).
Biosynthesis and Isoprenoid Pathways
This compound is involved in the polyisoprenoid diphosphate biosynthesis, which is essential for the production of cholesterol and related sterols. Integral membrane lipid phosphatases like PDP1/PPAPDC2 are crucial in regulating isoprenoid phosphate metabolism, impacting cell growth and cytoskeletal organization (Miriyala, Subramanian, Panchatcharam, Ren, McDermott, Sunkara, Drennan, Smyth, Spielmann, & Morris, 2010).
Isoprenyl Diphosphate Synthases
Functional analysis of isoprenyl diphosphate synthases from Mycobacterium vanbaalenii and Mycobacterium tuberculosis has provided insights into isoprenoid biosynthesis. These enzymes catalyze the production of various isoprenoid diphosphates, playing a role in the biosynthesis of menaquinone and glycosyl carrier lipids, which are essential for bacterial growth (Abé, Ozaki, Ueda, & Sato, 2020).
Plastidic Isoprenoid Biosynthesis
The plastidic 2C-methyl-d-erythritol 4-phosphate (MEP) pathway in plants involves isopentenyl diphosphate synthesis, which is interconnected with the production of various isoprenoids such as chlorophylls, carotenoids, and gibberellins. The regulation of these biosynthetic pathways has implications for plant growth and development (Sponsel, 2001).
Eigenschaften
CAS-Nummer |
60037-55-0 |
|---|---|
Molekularformel |
C45H76O7P2 |
Molekulargewicht |
791 g/mol |
IUPAC-Name |
[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C45H76O7P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-51-54(49,50)52-53(46,47)48/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,49,50)(H2,46,47,48)/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ |
InChI-Schlüssel |
IVLBHBFTRNVIAP-MEGGAXOGSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C |
Synonyme |
solanesyl diphosphate solanesyl pyrophosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


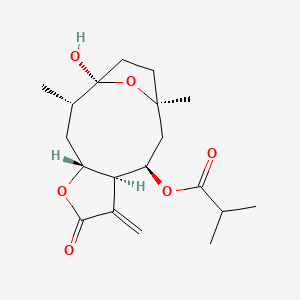
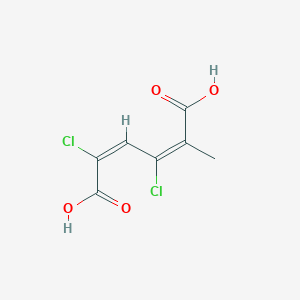
![[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1241132.png)
![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241134.png)
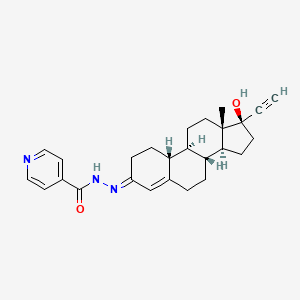
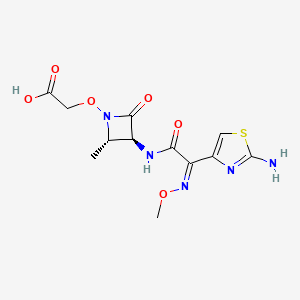

![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)
![6H-Dibenzo[b,d]pyran-2,6(4aH)-dione,3,7-dihydroxy-9-methoxy-4a-methyl-, (4aS)-](/img/structure/B1241145.png)
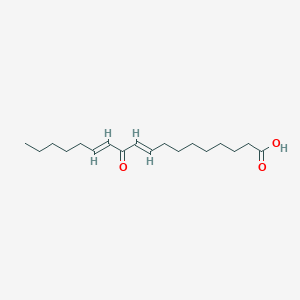


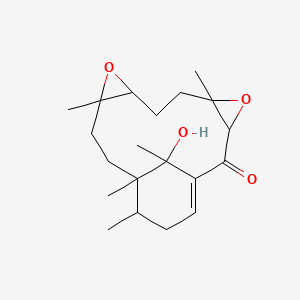
![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)
